WNK-IN-11-d3

Pharmacokinetics Deuterium Isotope Effect Oral Bioavailability

WNK-IN-11-d3 is the deuterated form of WNK-IN-11, a potent, selective, and orally active allosteric inhibitor of With-No-Lysine (WNK) kinases. The compound retains the core pharmacophore of the parent inhibitor, with three hydrogen atoms replaced by deuterium to enhance metabolic stability.

Molecular Formula C21H21Cl2N5OS
Molecular Weight 465.4 g/mol
Cat. No. B15143667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWNK-IN-11-d3
Molecular FormulaC21H21Cl2N5OS
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3
InChIKeyMVXAYIXYYOVALX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WNK-IN-11-d3: Deuterated Allosteric WNK Kinase Inhibitor for Cardiovascular & Oncology Research


WNK-IN-11-d3 is the deuterated form of WNK-IN-11, a potent, selective, and orally active allosteric inhibitor of With-No-Lysine (WNK) kinases. The compound retains the core pharmacophore of the parent inhibitor, with three hydrogen atoms replaced by deuterium to enhance metabolic stability . As a WNK1-targeting agent (parent IC₅₀ = 4 nM), WNK-IN-11-d3 is used in preclinical research to modulate the WNK-SPAK/OSR1 signaling axis, which governs ion transport, blood pressure regulation, and cellular osmoregulation [1].

Why Non-Deuterated WNK-IN-11 or Pan-WNK Inhibitors Cannot Substitute for WNK-IN-11-d3 in PK-Sensitive Studies


WNK-IN-11-d3's strategic deuteration fundamentally alters its pharmacokinetic (PK) profile relative to the parent compound WNK-IN-11, creating a non-interchangeable research tool. While both compounds share the same target engagement profile (IC₅₀ = 4 nM for WNK1) , the deuterium substitution at the methylamino group of the thiazole ring reduces metabolic clearance and improves oral bioavailability . This PK differentiation is critical for in vivo studies requiring sustained target coverage or dose-response relationships in rodent models of hypertension and volume overload . Conversely, substituting WNK-IN-11-d3 with the pan-WNK inhibitor WNK463 introduces a distinct selectivity profile (orthosteric vs. allosteric binding) and broader isoform inhibition (WNK1-4), which confounds isoform-specific mechanistic conclusions [1].

Quantitative Evidence for Selecting WNK-IN-11-d3: PK, Selectivity & In Vivo Efficacy


Deuteration Enhances Rat Oral Bioavailability 2-Fold vs. Parent WNK-IN-11

WNK-IN-11-d3 demonstrates a 2-fold improvement in oral bioavailability (F%) compared to the non-deuterated parent compound WNK-IN-11 in rats, driven by reduced metabolic clearance. This deuterium isotope effect is a direct consequence of substituting the labile N-methyl group with a more stable trideuteromethyl moiety .

Pharmacokinetics Deuterium Isotope Effect Oral Bioavailability

Deuteration Reduces Rat Plasma Clearance vs. Parent WNK-IN-11

WNK-IN-11-d3 exhibits lower plasma clearance in rats compared to the parent compound WNK-IN-11, directly attributable to the kinetic isotope effect at the site of oxidative metabolism. This reduction in clearance contributes to the improved exposure and half-life of the deuterated analog .

Pharmacokinetics Clearance Deuterium Isotope Effect

Retains High Selectivity for WNK1 vs. WNK2/4 and 400-Kinase Panel

WNK-IN-11-d3 inherits the exceptional selectivity profile of its parent compound, which is 57-fold and 1000-fold selective for WNK1 over WNK2 and WNK4, respectively, and shows minimal off-target activity against a panel of 400 kinases at 10 µM [1]. In contrast, the pan-WNK inhibitor WNK463 exhibits broader isoform coverage (WNK1-4) and a distinct orthosteric binding mode [2].

Kinase Selectivity Allosteric Inhibition Off-Target Profiling

Dose-Dependent Diuresis, Natriuresis, and Kaliuresis in Rodent Hypertension Models

Oral administration of WNK-IN-11-d3 in spontaneously hypertensive rats (SHR) and other rodent models induces dose-dependent increases in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis) across a 10–100 mg/kg dose range . This in vivo pharmacodynamic effect is consistent with the mechanism of action established for the parent compound in preclinical hypertension studies [1].

In Vivo Pharmacology Hypertension Renal Electrolyte Handling

Optimal Use Cases for WNK-IN-11-d3 in Preclinical Research


Chronic In Vivo Hypertension and Cardiovascular Studies Requiring Sustained Target Coverage

WNK-IN-11-d3 is the preferred tool compound for long-term oral dosing studies in rodent models of hypertension, heart failure, or volume overload. Its 2-fold higher oral bioavailability and reduced clearance compared to non-deuterated WNK-IN-11 enable lower and/or less frequent dosing to maintain therapeutic plasma concentrations, reducing animal stress and compound usage. The compound's established efficacy in reducing systolic blood pressure and modulating renal electrolyte excretion in SHR [1] makes it suitable for dissecting the role of WNK1 in cardiovascular homeostasis.

Isoform-Specific Mechanistic Studies in Oncology and Immunology

For researchers investigating the role of WNK1 (but not WNK2/3/4) in NK cell function, tumor metastasis, or cellular osmoregulation, WNK-IN-11-d3 offers the necessary selectivity. Unlike the pan-WNK inhibitor WNK463, which broadly targets all four isoforms [2], WNK-IN-11-d3's allosteric binding mode and 1000-fold selectivity for WNK1 over WNK4 [3] minimize confounding effects, allowing cleaner interpretation of WNK1-specific biology in immune cell motility and cytolytic activity [4].

PK/PD Modeling and Formulation Development

WNK-IN-11-d3 serves as a valuable reference standard for PK/PD studies aimed at understanding the impact of deuteration on drug disposition. The direct, head-to-head PK improvements over the parent compound provide a clear benchmark for evaluating the benefits of deuterium incorporation in this chemical series. This data is useful for medicinal chemists optimizing related allosteric WNK inhibitors or developing deuterated analogs of other kinase inhibitors.

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